Product packaging for Fmoc-Leu-OL(Cat. No.:)

Fmoc-Leu-OL

Cat. No.: B1632379
M. Wt: 339.4 g/mol
InChI Key: WXMGVJAOLIDKGZ-UHFFFAOYSA-N
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Description

Structural Characterization of Fmoc-Leu-OL

Molecular Architecture and Stereochemical Configuration

This compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group linked to a leucinol backbone. Its molecular formula is C₂₁H₂₅NO₃ (molecular weight: 339.42 g/mol). The stereochemical configuration at the C2 position of the leucinol moiety is (S) , critical for its role in asymmetric synthesis and chiral recognition.

Key structural features :

  • Fmoc group : The planar fluorenyl system enables π-π stacking interactions, while the methyloxycarbonyl group participates in hydrogen bonding.
  • Leucinol backbone : The iso-butyl side chain (‑CH₂CH(CH₃)₂) introduces steric bulk, influencing solubility and crystallinity.
  • Hydroxyl group : The primary alcohol at C1 facilitates nucleophilic reactions in peptide coupling.
Parameter Value Source
Molecular formula C₂₁H₂₅NO₃
Molecular weight 339.42 g/mol
CAS RN 139551-83-0
Stereochemical purity Enantiomer ≤0.5% (HPLC)

The (S) -configuration ensures compatibility with L-amino acid-based peptide chains, minimizing epimerization during solid-phase synthesis.

Comparative Analysis with Related Fmoc-Protected Amino Alcohols

This compound belongs to a broader class of Fmoc-protected amino alcohols. Its properties diverge from analogs due to side-chain variations:

Fmoc-Valinol (C₂₀H₂₃NO₃)
  • Structure : Shorter iso-propyl side chain (‑CH(CH₃)₂).
  • Solubility : Higher in polar solvents due to reduced hydrophobicity.
  • Applications : Used in synthesizing β-turn mimics in constrained peptides.
Fmoc-Phenylalaninol (C₂₄H₂₃NO₃)
  • Structure : Aromatic benzyl group (‑CH₂C₆H₅).
  • Crystallinity : Enhanced π-stacking due to the phenyl ring, leading to tighter solid-state packing.
  • Applications : Common in hydrophobic peptide domains and self-assembling materials.
Compound Side Chain Molecular Weight (g/mol) Melting Point (°C)
This compound iso-butyl 339.42 Not reported
Fmoc-Valinol iso-propyl 325.40 152–155
Fmoc-Phenylalaninol benzyl 373.44 160–163

The iso-butyl group in this compound balances hydrophobicity and steric effects, making it ideal for synthesizing peptides requiring moderate lipophilicity.

Crystallographic Studies and Solid-State Packing Arrangements

While direct X-ray crystallographic data for this compound remains unpublished, studies on analogous Fmoc-amino acids reveal predictable packing motifs:

  • Hydrogen-bonding networks : The carbamate N–H and hydroxyl O–H groups form intermolecular hydrogen bonds, creating layered structures.
  • Fluorenyl interactions : Parallel-displaced π-stacking of fluorenyl groups stabilizes crystal lattices, with interplanar distances of 3.4–3.6 Å.
  • Side-chain packing : The iso-butyl group adopts a gauche conformation, minimizing steric clashes in the solid state.

In ethanol/water systems, this compound crystallizes as needle-like crystals, with purity ≥98% achieved via recrystallization. The absence of toxic solvents (e.g., dichloromethane) in its crystallization aligns with green chemistry principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO3 B1632379 Fmoc-Leu-OL

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMGVJAOLIDKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Fmoc Protection Using Fluorenylmethyloxycarbonyl Chloride

The conventional synthesis involves reacting L-leucine with Fmoc-Cl in a biphasic system, typically dioxane/water, under mildly basic conditions (pH 8–9) maintained by sodium bicarbonate. The reaction proceeds via nucleophilic acyl substitution, where the leucine’s α-amino group attacks the electrophilic carbonyl of Fmoc-Cl. After 4–6 hours at 0–5°C, the product is extracted into organic solvents such as ethyl acetate and concentrated.

Key Limitations :

  • Residual Fmoc-Cl necessitates multiple aqueous washes, increasing solvent waste.
  • Crystallization in petroleum ether or dichloromethane poses toxicity and environmental hazards.

Ethanol/Water Crystallization: A Green Chemistry Innovation

Patent CN103373940B introduces a sustainable purification method replacing traditional solvents with ethanol/water systems. The protocol involves:

  • Dissolution : Crude Fmoc-Leu-OH is dissolved in ethanol/water (2:3 v/v) at 80°C to form a 27.3 g/L solution.
  • Crystallization : Slow cooling to room temperature induces supersaturation, yielding needle-like crystals.
  • Washing and Drying : Crystals are rinsed with ethanol/water (2:3) and desiccated under vacuum, achieving 99.73% purity by HPLC.

Advantages Over Traditional Methods :

  • Solvent Recovery : Distillation reclaims >95% ethanol, enabling reuse across batches.
  • Yield Enhancement : 93.9% yield vs. 70–85% in petroleum ether systems.

Purification and Analytical Validation

Optimized Crystallization Parameters

The ethanol/water ratio, temperature, and cooling rate critically influence crystal quality. Empirical data from the patent demonstrate:

Parameter Optimal Value Effect on Purity/Yield
Ethanol/Water Ratio 2:3 Maximizes solubility
Temperature 80°C Prevents premature nucleation
Cooling Rate 0.5°C/min Controls crystal size

Mechanistic Insight : Ethanol’s polarity reduces leucine’s solubility upon cooling, while water stabilizes the Fmoc group against hydrolysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Post-crystallization, reverse-phase HPLC with a C18 column (254 nm detection) confirms purity. For Fmoc-Leu-OH, retention times of 8.2–8.5 minutes distinguish it from des-Fmoc byproducts. Quantification against certified standards ensures compliance with pharmacopeial guidelines.

Environmental and Industrial Scalability

Closed-Loop Solvent Recovery

The patent’s distillation apparatus reclaims ethanol with >98% efficiency, reducing raw material costs by 40% compared to single-use solvents. Life-cycle assessments estimate a 62% reduction in carbon footprint relative to dichloromethane-based processes.

Regulatory Compliance

Ethanol/water systems align with ICH Q3C guidelines for residual solvents, eliminating Class 1 (carcinogenic) and Class 2 (toxic) solvents from the workflow. This compliance streamlines regulatory approvals for GMP manufacturing.

Comparative Analysis of Preparation Methods

Yield and Purity Benchmarks

  • Ethanol/Water Crystallization : 93.9% yield, 99.73% purity.
  • Petroleum Ether Crystallization : 87.2% yield, 98.91% purity.
  • Traditional Fmoc-Cl Method : 89.5% yield, 97.8% purity.

Notable Trend : Ethanol/water systems outperform in both metrics due to controlled supersaturation and reduced side reactions.

Chemical Reactions Analysis

Base-Catalyzed Deprotection of the Fmoc Group

The Fmoc group is removed via a base-induced β-elimination mechanism (Scheme 1), which is critical in solid-phase peptide synthesis (SPPS) .

Mechanism:

  • Step 1 : Abstraction of the acidic proton at the 9-position of the fluorene ring by a base (e.g., piperidine).

  • Step 2 : β-Elimination generates dibenzofulvene (DBF) and releases the free amine (leucinol).

  • Step 3 : DBF reacts with excess base to form stable adducts (e.g., piperidine-DBF), preventing side reactions .

Reagents and Conditions:

BaseSolventConcentrationDepletion Rate (t₁/₂)
PiperidineDMF20% (v/v)~6 s
MorpholineDMF50% (v/v)~1 min
PiperazineDMF5% (w/v)~30 s
DBUDMF2% (v/v)<10 s

Data sourced from kinetic studies on Fmoc-Val deprotection .

  • Key Observations :

    • Piperidine (20% in DMF) is the default reagent due to rapid deprotection and efficient DBF sequestration .

    • Tertiary amines (e.g., triethylamine) show negligible activity, while steric hindrance slows adduct formation .

Stability and Side Reactions

Fmoc-Leu-OL exhibits stability under acidic conditions (e.g., trifluoroacetic acid) but is sensitive to:

Hydrolytic Degradation:

  • Prolonged exposure to polar aprotic solvents (DMF, NMP) at room temperature leads to gradual decomposition (~5–14% over 7 days) .

Aspartimide Formation:

  • In peptide chains, base treatment can cause aspartimide formation at sensitive sequences (e.g., Asp-Gly), necessitating optimized deprotection protocols .

Solubility Considerations:

  • This compound is sparingly soluble in apolar solvents (e.g., dichloromethane) but dissolves readily in DMF or NMP, influencing reaction design .

Comparative Analysis of Protecting Groups

Protecting GroupRemoval ConditionsSolubility (DMF)Stability in TFA
FmocBase (piperidine)HighStable
BocAcid (TFA)ModerateLabile
CbzHydrogenolysisLowStable

Fmoc’s orthogonal stability to acids and rapid deprotection under mild conditions make it ideal for SPPS .

Typical Deprotection Workflow:

  • Treat this compound-bound resin with 20% piperidine/DMF (2 × 5 min).

  • Wash resin with DMF to remove DBF adducts.

  • Proceed to next coupling step .

Yield and Purity:

  • Deprotection efficiency exceeds 99% under optimized conditions .

  • Residual DBF adducts are minimized using excess piperidine .

Scientific Research Applications

Peptide Synthesis

Fmoc-Leu-OL is extensively used in the synthesis of peptides, particularly in SPPS. The Fmoc protecting group is advantageous due to its stability under basic conditions and ease of removal with mild acids. This property facilitates the assembly of complex peptide sequences efficiently.

ApplicationDescription
Peptide Construction Essential for synthesizing custom peptides for research and therapeutic purposes.
Solid-Phase Synthesis Enhances the efficiency of peptide assembly on solid supports.

Drug Development

The compound has shown potential in pharmaceutical applications, particularly in developing peptide-based drugs. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it valuable in drug formulation.

  • Therapeutic Uses : Studies indicate that this compound derivatives exhibit anti-inflammatory properties and can block neutrophil recruitment, suggesting potential in treating inflammatory diseases .

Bioconjugation

This compound can be utilized in bioconjugation processes, allowing researchers to attach peptides to other biomolecules. This application is crucial for creating targeted drug delivery systems that improve the efficacy of therapeutic agents.

Protein Engineering

In protein engineering, this compound aids in modifying protein structures to enhance functionality. Researchers use it to design proteins with improved properties for various applications, including enzyme design and therapeutic proteins.

Case Study 1: Inhibition of Butyrylcholinesterase (BuChE)

A study evaluated a series of Fmoc-Leu-OH derivatives for their inhibitory effects on BuChE, an enzyme linked to neurodegenerative diseases like Alzheimer's. The results indicated that certain derivatives exhibited high inhibition efficiency, with Ki values ranging from 36 µM to 45 µM . This suggests that modifications to the Fmoc-Leu structure can lead to more potent cholinesterase inhibitors.

Case Study 2: Anti-inflammatory Activity

Research demonstrated that Fmoc-L-leucine effectively blocked antigen-induced arthritis in animal models. Histological examinations revealed reduced neutrophil infiltration at inflammation sites following treatment with this compound . This finding highlights its potential therapeutic application in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of Fmoc-Leu-OL involves its interaction with specific molecular targets. The fluorenylmethyl group can act as a protecting group, preventing unwanted reactions at the amine site. The carbamate linkage can be hydrolyzed under acidic or basic conditions, releasing the active amine .

Comparison with Similar Compounds

Key Properties :

  • Storage : Recommended at freezer temperatures (-20°C) to maintain stability .
  • Synthesis : Synthesized via coupling reactions, achieving an 80% yield under optimized conditions (n-hexane/EtOAc 6:4 solvent system), with a melting point of 113°C and specific optical rotation [α]²⁵_D = -20.7° (c = 1.0, CHCl₃) .
  • Applications : Used to construct peptide alcohols, which serve as intermediates in drug discovery and biochemical studies.

Comparison with Similar Compounds

Fmoc-Leu-OL belongs to a broader family of Fmoc-protected amino acids and alcohols. Below is a detailed comparison with structurally and functionally related compounds:

Fmoc-Leu-OH (N-Fmoc-L-leucine)

  • Structure : Contains a carboxylic acid group instead of a hydroxyl group.
  • Molecular Weight : 353.42 g/mol vs. 339.44 g/mol for this compound .
  • Melting Point : 152–154°C , significantly higher than this compound’s 113°C .
  • Application: A standard SPPS reagent for introducing leucine residues. Unlike this compound, it cannot terminate peptides with hydroxyl groups.
  • Purity Analysis : Validated HPLC methods (e.g., CHIRALPAK® columns) quantify enantiomeric impurities (e.g., Fmoc-D-Leu-OH), ensuring >98% enantiomeric excess .

Fmoc-D-Leu-OH (Enantiomer)

  • Structure : D-configuration at the α-carbon vs. L-configuration in this compound.
  • Molecular Weight : 353.41 g/mol (identical to Fmoc-Leu-OH) .
  • Application : Used to study chiral effects in peptides, such as protease resistance or altered receptor binding .

Fmoc-MeLeu-OH (N-Fmoc-N-methyl-L-leucine)

  • Structure: N-methylation at the α-amino group.
  • Molecular Weight : 367.4 g/mol (higher due to methyl substitution) .
  • Application : Enhances peptide stability by reducing hydrogen bonding and backbone flexibility. Commonly used in cyclic peptides or peptidomimetics .

Fmoc-β-Ala-Leu-OH

  • Structure: Incorporates β-alanine (non-proteinogenic amino acid) linked to leucine.
  • Molecular Weight : 424.49 g/mol .
  • Application : Introduces flexible spacers in peptide design, improving solubility or enabling conjugation .

Fmoc-(Dmb)Leu-OH

  • Structure : Features a 2,4-dimethoxybenzyl (Dmb) protecting group on the leucine side chain.
  • Molecular Weight : 503.59 g/mol .
  • Application : Protects reactive side chains during SPPS, preventing undesired crosslinking .

Research Findings and Trends

  • Synthetic Efficiency : this compound’s synthesis achieves 80% yield under mild conditions, comparable to Fmoc-Leu-OH (typically >85% yield in optimized protocols) .
  • Chiral Purity : HPLC methods for Fmoc-Leu-OH (detecting ≤0.1% D-enantiomer) highlight the importance of stereochemical control, a consideration equally critical for this compound .
  • Functional Versatility : Alcohol-terminated derivatives like this compound enable unique post-synthetic modifications (e.g., glycosylation or PEGylation), unlike carboxylate-terminated analogs .

Q & A

Basic Research Questions

Q. What are the validated synthetic protocols for Fmoc-Leu-OL, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound synthesis typically follows solid-phase peptide synthesis (SPPS) protocols. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group.
  • Coupling : Activate the amino acid (e.g., Fmoc-Leu-OH) with HBTU/HOBt in DMF for 1–2 hours.
  • Cleavage : Employ TFA-based cocktails (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the product from the resin.
    Reproducibility requires strict control of reaction time, temperature, and reagent purity. Detailed protocols should align with guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate explicit documentation of reaction conditions, including solvent ratios and purification methods (e.g., HPLC gradients) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer :

  • Spectral Analysis : Use 1^1H/13^{13}C NMR to verify backbone structure (e.g., δ 4.3–4.5 ppm for α-protons of leucine) and Fmoc aromatic signals (δ 7.2–7.8 ppm).
  • Chromatography : HPLC or LC-MS with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS or MALDI-TOF for exact mass confirmation (expected [M+H]+^+ for this compound: ~370.4 g/mol).
    Journals require raw spectral data in supplementary materials to enable peer validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) optimize this compound’s conformational stability during synthesis?

  • Methodological Answer :

  • Modeling Tools : Use Gaussian or ORCA for density functional theory (DFT) calculations to predict low-energy conformers.
  • Solvent Effects : Simulate solvation (e.g., PCM model for DMF) to assess steric hindrance during coupling.
  • Validation : Compare computed IR/NMR spectra with experimental data to identify discrepancies.
    Journals like CHEM 344 emphasize submitting WebMO job IDs and optimized coordinates for reproducibility .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives (e.g., unexpected rotamer signals in NMR)?

  • Methodological Answer :

  • Dynamic NMR : Vary temperature (e.g., 25°C to 60°C) to coalesce split peaks and calculate rotational barriers.
  • Isotopic Labeling : Use 2^{2}H or 13^{13}C-labeled analogs to trace signal origins.
  • Collaborative Analysis : Cross-validate with independent labs or computational models to rule out artifacts.
    Refer to frameworks like FINER (Feasible, Novel, Ethical) to design targeted experiments addressing specific contradictions .

Q. What strategies improve enantiomeric purity of this compound in non-standard solvents (e.g., ionic liquids)?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
  • Kinetic Analysis : Monitor racemization rates via circular dichroism (CD) spectroscopy under varying pH/temperature.
  • DOE (Design of Experiments) : Use fractional factorial designs to optimize solvent polarity and catalyst loading.
    Document all variables systematically, as per Cochrane Handbook standards for intervention studies .

Literature and Data Management

Q. How can researchers conduct a systematic review of this compound’s applications in peptide nanotechnology?

  • Methodological Answer :

  • Database Selection : Combine PubMed, Web of Science, and Scopus for comprehensive coverage (avoid over-reliance on Google Scholar due to recall limitations) .
  • Search Strings : Use Boolean terms (e.g., "this compound AND (self-assembly OR hydrogel)").
  • Meta-Analysis : Extract data on critical micelle concentrations (CMC) or mechanical properties of resulting nanostructures.
    Follow PRISMA guidelines for transparency in study inclusion/exclusion criteria .

Q. What are best practices for sharing computational and experimental data on this compound in collaborative studies?

  • Methodological Answer :

  • Repositories : Deposit raw NMR/HPLC files in Zenodo or Figshare; share Gaussian input/output files via GitHub.
  • Metadata : Include solvent lot numbers, instrument calibration dates, and software versions (e.g., MestReNova vs. TopSpin).
  • Anonymization : For pre-publication sharing, use anonymized links with editor-access permissions.
    Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) as emphasized in TIME-FFM guidelines .

Ethical and Reporting Standards

Q. How should researchers address discrepancies in reported bioactivity data for this compound-based hydrogels?

  • Methodological Answer :

  • Blinded Replication : Repeat assays in a separate lab using identical cell lines (e.g., NIH/3T3 fibroblasts) and hydrogel concentrations.
  • Error Analysis : Apply Grubbs’ test to identify outliers in mechanical strength or cytotoxicity datasets.
  • Transparency : Disclose batch-to-batch variability in peptide purity in supplementary tables.
    Reference EUFIC guidelines on contextualizing conflicting results through multi-expert reviews .

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